Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)-
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Overview
Description
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is an organic compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes a benzenemethanamine core with hydroxy and phenoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- typically involves the reaction of benzenemethanamine with hydroxylamine and a phenoxyphenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Benzenemethanamine, hydroxylamine, and a phenoxyphenyl derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), and stirring for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but lacks the phenoxy group.
Benzeneethanamine, 4-methoxy-α-methyl-: Contains a methoxy group instead of a phenoxy group.
Uniqueness
Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
155134-42-2 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-benzyl-N-(4-phenoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C19H17NO2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14,21H,15H2 |
InChI Key |
ZFRDHVVMJNUYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
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